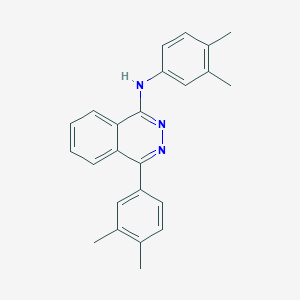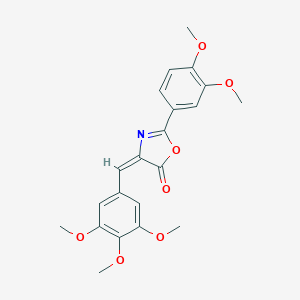![molecular formula C19H21N3OS B382606 5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 315709-67-2](/img/structure/B382606.png)
5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine, also known as MPTP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Antiviral Activity
Research has shown that thienopyrimidine derivatives, including structures related to "5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine," have significant antiviral properties. For instance, Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted in position 5 with various groups, leading to compounds that markedly inhibited retrovirus replication in cell culture, showcasing their potential in antiviral drug development (Hocková et al., 2003).
Antimicrobial and Anti-inflammatory Properties
Thienopyrimidine compounds are noted for their bioactive properties. Tolba et al. (2018) highlighted that incorporating different groups into the thieno[2,3-d]pyrimidine heterocyclic ring enhances its antibacterial, antifungal, and anti-inflammatory activities. This suggests the compound could be a valuable scaffold for developing new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Analgesic Agents
The structural framework of thienopyrimidine derivatives has been explored for potential analgesic properties. Khalifa et al. (2019) synthesized trisubstituted pyrazoles containing thienopyrimidine heterocycles that showed significant analgesic effects, indicating the potential of "5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine" in pain management research (Khalifa et al., 2019).
Solid-State Fluorescence Properties
The synthesis of novel fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine structures, as researched by Yokota et al. (2012), suggests the potential application of "5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine" in materials science, particularly in the development of new fluorescent materials for various technological applications (Yokota et al., 2012).
properties
IUPAC Name |
5-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-7-9-22(10-8-13)18-17-16(11-24-19(17)21-12-20-18)14-3-5-15(23-2)6-4-14/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMDSCPHMSFBON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382525.png)
![4-(4-Benzylpiperidin-1-yl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidine](/img/structure/B382526.png)
![3,4-dimethoxy-N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B382528.png)

![2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B382531.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-naphthyl)ethanone](/img/structure/B382535.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382536.png)
![8-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}quinoline](/img/structure/B382537.png)
![2-Methyl-4-[(4-{[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]methyl}benzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382539.png)
![(E)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B382540.png)
![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B382543.png)
![2-(Prop-2-ynylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B382544.png)
![4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B382546.png)